molecular formula C52H67N7O10 B12321756 L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-

Cat. No.: B12321756
M. Wt: 950.1 g/mol
InChI Key: HRAQSWKGRRUBDJ-UHFFFAOYSA-N
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Description

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- is a complex organic compound that belongs to the class of N-acyl-alpha amino acids It is a derivative of L-tryptophan, an essential amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves multiple steps, starting from the basic building blocks of amino acids. The process typically includes the following steps:

    Acetylation: The initial step involves the acetylation of L-tryptophan to form N-acetyl-L-tryptophan.

    Peptide Bond Formation: Subsequent steps involve the formation of peptide bonds between N-acetyl-L-tryptophan and other amino acids such as L-leucyl, L-alpha-aspartyl, and L-isoleucyl.

    Cyclization: The final step involves the cyclization of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently carry out the multiple steps required for its synthesis. The reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- has several scientific research applications, including:

    Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.

    Biology: It is used in the study of protein-protein interactions and the investigation of biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialized peptides and other bioactive compounds.

Mechanism of Action

The mechanism of action of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: A simpler derivative of L-tryptophan with similar biological properties.

    N-Acetyl-L-leucine: Another N-acyl-alpha amino acid with distinct biological activities.

    N-Acetyl-L-aspartic acid: A compound with similar structural features but different biological functions.

Uniqueness

L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- is unique due to its complex structure and the specific combination of amino acids it contains. This uniqueness allows it to interact with a wide range of molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

L-Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor for several important biomolecules, including serotonin, melatonin, and various metabolites involved in neurotransmission and metabolic pathways. The compound in focus, L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- , is a complex derivative that may exhibit unique biological activities due to its intricate structure.

Chemical Structure and Properties

The molecular formula of the compound is C52H67N7O10C_{52}H_{67}N_{7}O_{10}, indicating a large and complex structure that likely influences its biological activity. The presence of multiple amino acid residues and the N-acetyl group suggests potential interactions with various biological targets.

1. Metabolism Pathways

L-Tryptophan undergoes metabolism through two primary pathways: the serotonin pathway and the kynurenine pathway .

  • Serotonin Pathway : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase and subsequently to serotonin. This pathway is crucial for mood regulation and sleep cycles.
  • Kynurenine Pathway : This pathway leads to the production of kynurenine and other metabolites, which have been implicated in neuroprotective effects and modulation of immune responses. D-amino acid oxidase plays a significant role in converting D-tryptophan into kynurenine pathway metabolites, affecting both central nervous system (CNS) functions and peripheral immune responses .

2. Neuroactive Properties

The derivative's structure suggests potential neuroactive properties. Research indicates that tryptophan derivatives can influence neurotransmitter levels, particularly serotonin, which has implications for mood disorders such as depression and anxiety .

3. Antioxidant Activity

Tryptophan and its derivatives have shown antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Tryptophan Supplementation

A study investigated the effects of L-Tryptophan supplementation on mood and sleep quality in adults. Participants reported improvements in mood stability and sleep onset latency, supporting the role of tryptophan in serotonin synthesis .

Case Study 2: Kynurenine Pathway Modulation

Research examining the kynurenine pathway revealed that alterations in tryptophan metabolism could influence inflammation and neurodegeneration. In animal models, modulation of this pathway showed promise in reducing symptoms associated with neuroinflammation .

Research Findings

Recent studies have highlighted the multifaceted roles of tryptophan derivatives:

  • Biosynthesis of Bioactive Compounds : Tryptophan derivatives are precursors for various bioactive compounds such as melatonin, which regulates circadian rhythms, and indole-3-acetic acid (IAA), a plant hormone involved in growth regulation .
  • Industrial Applications : The industrial biomanufacturing of tryptophan derivatives has been explored for applications in pharmaceuticals, food supplements, and agricultural products due to their diverse biological activities .

Properties

IUPAC Name

3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQSWKGRRUBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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